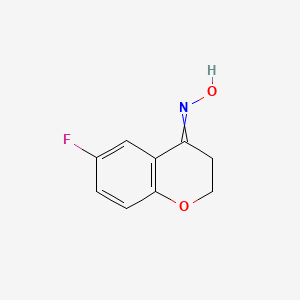

6-Fluoro-4-chromanone oxime

Description

Historical Context and Significance of the Chromanone Scaffold in Medicinal Chemistry

The chromanone (or chroman-4-one) scaffold is a privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govresearchgate.net This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyranone ring, serves as a foundational template for numerous natural products and synthetic molecules with therapeutic applications. nih.govresearchgate.netresearchgate.net Historically, chromanone derivatives have been isolated from various plant species and fungi, where they contribute to the plant's defense mechanisms and life cycle regulation. nih.gov

In the realm of drug discovery, the chromanone framework is valued for its structural rigidity and the diverse biological activities it can impart. researchgate.netresearchgate.net These activities include antimicrobial, antiviral, anti-inflammatory, antioxidant, and anticancer properties. nih.govmdpi.comresearchgate.net The versatility of the chromanone scaffold allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. researchgate.net This has led to the development of numerous chromone-based compounds explored for treating conditions ranging from neurodegenerative diseases to cancer and diabetes. researchgate.netresearchgate.netnih.gov The structural difference between chromanone and its close relative, chromone (B188151), lies in the absence of a double bond between positions C-2 and C-3 in chromanone, which can lead to significant variations in their biological effects. nih.gov

Overview of the Oxime Moiety in Bioactive Compounds

The oxime functional group, characterized by the RR′C=N–OH structure, is another critical component contributing to the bioactivity of many compounds. mdpi.com Oximes and their derivatives, such as oxime ethers, are found in nature and are also readily synthesized, making them attractive for pharmaceutical research. mdpi.comnih.govnih.gov They are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer effects. mdpi.comnih.govijpcbs.comencyclopedia.pub

One of the most well-known applications of oximes is as reactivators of acetylcholinesterase (AChE) in the treatment of organophosphate poisoning. nih.govencyclopedia.pub Beyond this, the incorporation of an oxime moiety into various molecular scaffolds has been shown to enhance their therapeutic potential. mdpi.com For instance, several FDA-approved drugs, including the antidepressant fluvoxamine (B1237835) and the antibiotic cefuroxime, contain an oxime or oxime ether group, highlighting their clinical significance. nih.govbohrium.comnih.gov The ability of the oxime group to influence the physicochemical properties and biological activity of a molecule makes it a valuable functional group in the design of new therapeutic agents. nih.govresearchgate.net

Rationale for Investigating Fluorinated Chromanone Oximes

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in modern medicinal chemistry to enhance a molecule's pharmacokinetic and physicochemical properties. nih.govacs.org The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly impact a molecule's metabolic stability, membrane permeability, binding affinity, and acidity or basicity (pKa). acs.orgselvita.commdpi.combohrium.com

Introducing fluorine can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life. mdpi.combohrium.com Furthermore, the substitution of hydrogen with fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. bohrium.comacs.org This concept of using fluorine as a bioisostere for hydrogen or a hydroxyl group is a powerful tool in drug design. nih.govsci-hub.setandfonline.comcambridgemedchemconsulting.com

The investigation of fluorinated chromanone oximes, such as 6-Fluoro-4-chromanone oxime, is driven by the hypothesis that combining the favorable biological properties of the chromanone scaffold and the oxime moiety with the advantageous effects of fluorination will lead to novel compounds with enhanced therapeutic potential. researchgate.netnih.govnih.gov For instance, studies on fluorinated coumarin (B35378) derivatives, which are structurally related to chromanones, have shown promising antifungal and other biological activities. nih.govnih.gov The synthesis and evaluation of compounds like 7-hydroxycoumarin derivatives containing an oxime ether moiety and fluorine have demonstrated significant antifungal activity. nih.govresearchgate.net Similarly, research on chromanone oxime ether derivatives has indicated their potential as antifungal agents. mdpi.com Therefore, the targeted synthesis of fluorinated chromanone oximes represents a logical and promising approach in the quest for new and more effective bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(6-fluoro-2,3-dihydrochromen-4-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO2/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOCJVKPPHVLPIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=NO)C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Synthesis of 6-Fluoro-4-chromanone as a Key Intermediate

6-Fluoro-4-chromanone is a crucial building block, and its synthesis has been approached through several effective routes. A common strategy involves the reaction of a substituted phenol (B47542) with a three-carbon component to construct the dihydropyranone ring.

One prominent method involves the reaction of 4-fluorophenol (B42351) with acrylonitrile (B1666552) in the presence of a tertiary amine catalyst. google.com This reaction, a cyanoethylation, forms 3-(4-fluorophenoxy)propionitrile. Subsequent treatment of this nitrile with a strong acid, such as polyphosphoric acid or sulfuric acid, induces intramolecular cyclization and hydrolysis to yield 6-fluoro-4-chromanone. google.com The reaction pathway can proceed through the formation of a 6-fluoro-4-chromanimine intermediate, which is then hydrolyzed, or via hydrolysis of the nitrile to 3-(4-fluorophenoxy)propionic acid, followed by a cyclizing dehydration. google.com

Another established route starts from 4-fluorophenol and crotonic acid in the presence of a strong acid like methanesulfonic acid or polyphosphoric acid. prepchem.comprepchem.com This reaction proceeds via a Pechmann-type condensation followed by cyclization to afford the chromanone structure. Additionally, the rearrangement of phenolic acrylate (B77674) esters in the presence of hydrogen fluoride (B91410) has been reported as a viable method for preparing 6-substituted 4-chromanones. googleapis.com

These synthetic strategies provide reliable access to the key 6-fluoro-4-chromanone intermediate, which is not only a precursor to the corresponding oxime but also to other important chemical entities like the aldose reductase inhibitor, sorbinil. google.com

Table 1: Selected Synthetic Routes to 6-Fluoro-4-chromanone

| Starting Materials | Key Reagents/Conditions | Intermediate(s) | Outcome | Reference |

|---|---|---|---|---|

| 4-Fluorophenol, Acrylonitrile | Tertiary amine, then Polyphosphoric Acid (PPA) or H₂SO₄ | 3-(4-Fluorophenoxy)propionitrile | Forms 6-fluoro-4-chromanone via acid-catalyzed cyclization. | google.com |

| 4-Fluorophenol, Crotonic Acid | Methanesulfonic acid or Polyphosphoric acid, heat | Not specified | Direct formation of the chromanone ring system. | prepchem.comprepchem.com |

| p-Fluoroanisole, Acrylic Acid | Polyphosphoric acid | Not specified | An alternative route to the chromanone structure. | |

| Phenolic acrylate ester | Hydrogen fluoride | Hydroxy- or mercapto(vinyl ketone) | Rearrangement followed by cyclization. | googleapis.com |

Classical and Contemporary Approaches to Oxime Formation

The conversion of the ketone functionality in 6-fluoro-4-chromanone to an oxime is a critical step in the synthesis of the title compound. This transformation can be achieved through both traditional and modern synthetic methods.

The most classical and straightforward method for the synthesis of 6-fluoro-4-chromanone oxime is the direct condensation of 6-fluoro-4-chromanone with hydroxylamine (B1172632) or its salts, such as hydroxylamine hydrochloride. researchgate.netresearchgate.net The reaction is typically carried out in a suitable solvent, often in the presence of a base like pyridine (B92270) or potassium carbonate to neutralize the acid liberated from the hydroxylamine salt. rsc.org This nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration, yields the corresponding oxime. The reaction is generally efficient and provides the target compound in good yields. For instance, the synthesis of various chromone (B188151) oximes has been reported with high yields through this classical approach. jrespharm.com

While direct oximation is common, contemporary organic synthesis has seen the emergence of metal-involved methods for oxime formation. acs.org These approaches can offer advantages in terms of reaction conditions and substrate scope. Metal-mediated reactions can involve the use of metal complexes to activate either the carbonyl compound or the hydroxylamine derivative. acs.org For example, titanium(IV)-mediated reactions have been shown to facilitate the formation of oxime ethers from carbonyl compounds. acs.org

Furthermore, transition metal-catalyzed C-H functionalization represents a modern strategy for oxime synthesis that bypasses the need for a pre-existing ketone. This involves the direct oximation of a C-H bond adjacent to an activating group. acs.org Although a specific metal-catalyzed synthesis directly targeting this compound from a non-ketonic precursor is not widely documented, the general principles of metal-catalyzed oximation are well-established. acs.org These methods often employ catalysts based on metals like cobalt, nickel, or palladium to achieve the desired transformation under specific conditions. acs.org For example, nickel(II)-mediated reactions have been used for the synthesis of vic-dioximes from α-methylene ketones. acs.org

Derivatization Strategies and Analogue Synthesis of this compound

The this compound scaffold is amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of analogues with potentially diverse properties. These derivatizations can be targeted at either the chromanone ring system or the oxime moiety itself.

The chromanone core offers several sites for chemical modification. The fluorine atom at the 6-position enhances the molecule's lipophilicity and can facilitate nucleophilic aromatic substitution under certain conditions. ossila.com The aromatic ring can potentially undergo further electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.

The dihydropyranone ring also presents opportunities for derivatization. The ketone functionality itself can be a handle for various transformations beyond oximation, such as aldol (B89426) reactions to introduce substituents at the C-3 position. ossila.com Furthermore, the entire chromanone system can be aromatized to the corresponding chromone through oxidation, for example, using iodine. ossila.com Additionally, domino reactions involving chromones have been shown to produce complex polycyclic structures. beilstein-journals.org

The oxime group is a versatile functional handle for derivatization. The hydroxyl group of the oxime is nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. The synthesis of oxime ethers is a common derivatization strategy, and various methods have been developed for this purpose. rsc.orgrsc.org For instance, a P(III)-mediated O-H bond insertion reaction of oximes with α-keto esters provides an efficient route to oxime ethers. rsc.org

The oxime functionality can also participate in cyclization reactions. For example, reactions of certain chromone derivatives with hydroxylamine can lead to the formation of fused isoxazole (B147169) systems. researchgate.net The reaction of 3-acyl-substituted chromones with hydroxylamine hydrochloride can yield chromeno[3,4-d]isoxazole derivatives. researchgate.net These transformations highlight the utility of the oxime group in constructing more complex heterocyclic systems.

Table 2: Overview of Derivatization Strategies

| Modification Site | Reaction Type | Potential Products | Reference |

|---|---|---|---|

| Chromanone Ring (C3) | Aldol Reaction | 3-Substituted 6-fluoro-4-chromanones | ossila.com |

| Chromanone Ring | Oxidation/Aromatization | 6-Fluoro-4-chromone derivatives | ossila.com |

| Oxime Moiety (-OH) | Alkylation/Acylation | This compound ethers/esters | rsc.orgrsc.org |

| Oxime Moiety | Cyclization Reactions | Fused heterocyclic systems (e.g., isoxazoles) | researchgate.net |

Hybrid Molecule Design and Synthesis

The 6-fluoro-4-chromanone scaffold, from which the corresponding oxime is derived, is a valuable building block in medicinal chemistry for the design and synthesis of hybrid molecules. ossila.comresearchgate.net These hybrid molecules often combine the chromanone core with other pharmacologically relevant moieties to create compounds with enhanced or novel biological activities. The design strategy frequently involves leveraging the reactive sites on the chromanone ring system—namely the C4-carbonyl (or its oxime derivative), the aromatic ring, and the adjacent methylene (B1212753) positions—for derivatization.

A notable example of hybrid molecule synthesis is the development of spirocyclic compounds. The precursor, 6-fluoro-4-chromanone, is a key intermediate in the synthesis of the aldose reductase inhibitor Fidarestat. nih.gov This drug features a spiro-hydantoin moiety fused at the C4 position of the chromane (B1220400) ring, demonstrating a sophisticated hybrid design. nih.govsigmaaldrich.com

Furthermore, the chromone nucleus, which can be derived from 6-fluoro-4-chromanone, has been used to construct tetrazole-containing hybrids. mdpi.com In these syntheses, a related precursor, 6-fluorochromone-3-carboxaldehyde, is converted to its oxime, which is then dehydrated to a nitrile. researchgate.net The nitrile undergoes a cycloaddition reaction to form the tetrazole ring, resulting in a hybrid molecule that incorporates both the chromone and tetrazole systems. researchgate.net This multi-step synthesis highlights the utility of the oxime functional group as a precursor to other nitrogen-containing heterocycles in hybrid molecule design.

The following table summarizes examples of hybrid molecules derived from the 6-fluoro-4-chromanone framework.

| Precursor Scaffold | Hybrid Moiety | Resulting Hybrid Molecule Class | Application/Significance |

| 6-Fluoro-4-chromanone | Hydantoin | Spiro[chroman-4,4'-imidazolidine] diones | Aldose reductase inhibitors (e.g., Fidarestat). nih.gov |

| 6-Fluorochromone (B11588) | Tetrazole | Chromone-tetrazole derivatives | Compounds with potential antimicrobial activity. mdpi.comresearchgate.net |

| 6-Fluoro-4-chromanone | Amines/Amides | 4-Amino-chromane derivatives | Privileged structures in medicinal chemistry. nih.gov |

Reactivity Studies and Chemical Transformations of this compound

The chemical reactivity of this compound is dictated by several key structural features: the nucleophilic oxime nitrogen, the electrophilic C4 carbon of the C=N bond, the activatable C-F bond on the aromatic ring, and the adjacent C3 methylene group. These features allow for a range of chemical transformations, making the compound a versatile synthetic intermediate.

Nucleophilic Aromatic Substitution Reactions

The presence of a fluorine atom on the aromatic ring of this compound introduces the possibility of nucleophilic aromatic substitution (SNAr) reactions. ossila.com The reactivity of the aryl fluoride is enhanced by the electron-withdrawing nature of the fused pyranone ring system and the C4-oxime group. pressbooks.publibretexts.org These groups help to stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. libretexts.org

Carbonyl Functionalization and Rearrangements

The most significant rearrangement reaction for oximes is the Beckmann rearrangement, an acid-catalyzed transformation of an oxime into an amide. chem-station.comresearchgate.net For cyclic ketoximes such as this compound, this reaction results in a ring-expansion to yield a lactam. chem-station.com The reaction is stereospecific, with the migrating group being the one positioned anti-periplanar to the oxime's hydroxyl group. chem-station.com In the case of this compound, the migrating group would be the C5-aromatic carbon, leading to the formation of a seven-membered 6-fluoro-2,3-dihydro-1,5-benzoxazepin-4(5H)-one. researchgate.netclockss.org

This transformation is a powerful tool for converting the chromanone skeleton into the medicinally relevant benzoxazepine ring system. Various catalysts and reagents can promote the Beckmann rearrangement, offering a range of conditions to effect the transformation.

| Catalyst/Reagent | Conditions | Product Type | Reference |

| Polyphosphoric Acid (PPA) | 50°C | Substituted benzoxazepinones | clockss.org |

| InBr₃ or AgOTf | Refluxing acetonitrile | Benzoxazepin-4-one | researchgate.net |

| 2,4,6-Trichloro ossila.comclockss.orgjrespharm.comtriazine (TCT) | N,N-dimethylformamide (DMF), RT | Lactams | researchgate.net |

| Cyanuric chloride / ZnCl₂ | - | Amides | chem-station.com |

The mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted migration of the anti-periplanar group to the nitrogen atom with simultaneous cleavage of the N-O bond. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product. masterorganicchemistry.com

Oxidative Aromatization Reactions

The dihydropyranone ring of the 6-fluoro-4-chromanone scaffold can undergo oxidation to form the corresponding fully aromatic 6-fluorochromone system. ossila.com This transformation converts the saturated C2-C3 bond into a double bond, creating a planar, conjugated system. Iodine-catalyzed oxidation is one method used to aromatize 4-chromanones. ossila.com Similarly, the DMSO-I₂ reagent system is known to effectively oxidize flavanones (2-phenyl-4-chromanones) to flavones. core.ac.uk

Applying these principles, this compound or its derivatives can be converted to 6-fluorochromone oximes. This aromatization step can be crucial for accessing different classes of compounds with distinct electronic and biological properties. The resulting 6-fluorochromone scaffold is a common core in many natural products and pharmacologically active molecules. researchgate.netjrespharm.com The synthesis of 6-fluoro-3-hydroxyflavones via oxidative cyclization of chalcone (B49325) precursors further underscores the accessibility and stability of the aromatized fluorinated chromone ring. core.ac.uk

Stereoselective Synthesis of this compound Stereoisomers

While this compound itself is achiral, the introduction of substituents at other positions or the synthesis of related chiral analogs necessitates stereoselective approaches. The development of enantiomerically pure chromane derivatives is of high importance, as biological activity is often confined to a single stereoisomer. lshtm.ac.uk

Stereoselectivity can be considered at two levels: the E/Z isomerism of the oxime C=N double bond and the chirality of the chromane ring.

E/Z Isomerism: The geometry of the oxime is critical for subsequent reactions like the Beckmann rearrangement, which is stereospecific. chem-station.com Although not extensively detailed for this specific molecule, control over E/Z selectivity during oxime formation can often be achieved by careful selection of reaction conditions.

Enantioselective Synthesis: The synthesis of chiral derivatives of the 6-fluoro-4-chromanone framework has been successfully achieved. The drug Fidarestat, for instance, is derived from the optically active (S)-6-fluoro-4-oxochroman-2-carboxylic acid, highlighting the industrial relevance of stereoselective synthesis in this class of compounds. nih.gov Methodologies for obtaining enantiopure materials include:

Chiral Resolution: Racemic mixtures of chiral chromane derivatives can be separated into their constituent enantiomers. This can be accomplished through classical resolution with chiral resolving agents or by using techniques like chiral High-Performance Liquid Chromatography (HPLC), which has been applied to resolve enantiomers of related heterocyclic compounds. lshtm.ac.ukscience.govresearchgate.net

Asymmetric Synthesis: Building the chiral center enantioselectively is a more efficient approach. This has been demonstrated in the synthesis of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes starting from 5-fluorosalicylaldehyde and employing a chiral auxiliary. rsc.org Furthermore, the highly enantioselective asymmetric hydrogenation of exocyclic imines derived from 4-chromanone (B43037) has been reported, providing access to chiral 4-aminochromanes. nih.gov

These strategies, while often applied to precursors or related analogs, lay the groundwork for producing stereochemically pure versions of substituted 6-fluoro-4-chromanone oximes, which would be essential for investigating their structure-activity relationships.

| Stereoselective Method | Target/Precursor | Key Reagent/Technique | Outcome | Reference |

| Asymmetric Synthesis | (S)-6-Fluoro-4-oxochroman-2-carboxylic acid | Asymmetric catalysis (undisclosed in source) | Key intermediate for Fidarestat | nih.gov |

| Asymmetric Synthesis | Enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes | (R)-(+)-(1-Phenylethyl)hydroxylamine (chiral auxiliary) | Intramolecular nitrone cycloaddition | rsc.org |

| Asymmetric Hydrogenation | Chiral 4-aminochromanes | Palladium catalyst with C₄-TunePhos ligand | Enantioenriched cyclic amines (86-95% ee) | nih.gov |

| Chiral Resolution | Racemic bromobenzene (B47551) analogue of a chromane derivative | Chiral HPLC | Separation of active (-) enantiomer | lshtm.ac.uk |

Pre Clinical Biological Activity Profiles and Mechanistic Insights

Enzyme Modulation and Inhibition Studies

The chromanone scaffold is a privileged structure in medicinal chemistry, serving as a foundation for designing compounds with a wide range of biological activities. jst.go.jp The introduction of a fluorine atom at the 6-position and an oxime group at the 4-position creates the specific entity 6-fluoro-4-chromanone oxime. While research into this exact molecule is limited, studies on related chromanone and chromone (B188151) derivatives provide insight into the potential enzymatic interactions of this structural class.

No direct studies evaluating the inhibitory activity of this compound against topoisomerase or DNA gyrase were identified in the reviewed scientific literature.

However, research on more complex molecules incorporating the chromanone oxime moiety suggests potential activity. For instance, chromanone oxime analogs of quinolone antibacterial drugs have been synthesized and investigated as potential cytotoxic agents. dntb.gov.ua Quinolones function by inhibiting bacterial type II topoisomerase, also known as DNA gyrase. dntb.gov.ua In these quinolone analogs, the core structure is designed to bind the enzyme-DNA complex, leading to breaks in the DNA helix and cell death. dntb.gov.ua It has been noted that a 6-fluoro group on the related quinolone ring system interacts with the target enzyme, and while the cytotoxicity of quinolones is primarily linked to topoisomerase II inhibition, other mechanisms may be involved. dntb.gov.ua

Furthermore, other studies on 4-chromanone (B43037) derivatives have shown that selected compounds can inhibit DNA topoisomerase IV, suggesting complex mechanisms of action for this class of molecules. nih.gov Specifically, certain 6-fluoro/chlorochromone compounds have been explored as potential anticancer topoisomerase inhibitors. jrespharm.com

There is no specific information in the available literature regarding the kinase inhibition profile or selectivity of this compound.

However, the broader class of oxime-containing molecules has been explored for kinase inhibition. Various indirubin (B1684374) oxime derivatives, for example, have been found to be potent inhibitors of a spectrum of serine/threonine and tyrosine kinases, including cyclin-dependent kinases (CDKs) and Janus kinases (JAKs). ossila.com In the chromone family, complex derivatives have also been designed as kinase inhibitors. For example, analogs of amlexanox, which feature a chromeno[2,3-b]pyridine structure, have been investigated as inhibitors of the inflammatory kinases TBK1 and IKKε. mdpi.com The synthesis of these complex molecules sometimes involves a chromone oxime intermediate. mdpi.com

Direct studies on the effects of this compound on mitochondrial enzyme regulation and bioenergetics are not present in the current body of scientific literature.

A study investigating the neuroprotective effects of various chromone derivatives in an experimental model of Alzheimer's disease included a structurally related compound, (3E)-6-fluoro-4-oxo-chromene-3-carbaldehyde oxime. researchgate.net The research explored the potential of these compounds to improve mitochondrial function, which is often impaired in neurodegenerative conditions. researchgate.net While the study observed that some chromone derivatives led to an increase in the activity of mitochondrial enzymes, the most significant neuroprotective effects were attributed to two other non-fluorinated derivatives. researchgate.net

Another study on 3-substituted chromone derivatives and their effect on mitochondrial complex III activity concluded that the inclusion of halogen atoms, such as fluorine, in the chromone structure significantly worsens the desired pharmacological effect on mitochondrial function. nih.gov This suggests that, for achieving mitochondrial effects with this particular class of compounds, the introduction of halogens into the aromatic nucleus may not be advisable. nih.gov

While this compound itself has not been evaluated as a sirtuin inhibitor in the reviewed literature, its parent ketone, 6-fluoro-4-chromanone, is a known synthetic intermediate used in the development of Sirtuin 2 (SIRT2) inhibitors. nih.gov Sirtuins are a class of NAD+-dependent deacetylases linked to aging and various diseases, making them interesting therapeutic targets. josai.ac.jp

Research has demonstrated that chroman-4-ones can act as potent and selective inhibitors of SIRT2. josai.ac.jp Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chromanone ring are critical for inhibitory potency. acs.org Specifically, larger, electron-withdrawing substituents in the 6- and 8-positions have been shown to be favorable for activity. nih.gov The conversion of the 4-keto group to a 4-oxime represents a significant structural modification, and its effect on SIRT2 inhibition has not been reported.

Below is a table of SIRT2 inhibition data for various substituted chroman-4-one derivatives, illustrating the importance of the substitution pattern for this class of inhibitors.

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

| Compound | R1 | R2 | R3 | SIRT2 Inhibition IC₅₀ (µM) | Selectivity over SIRT1 & SIRT3 |

|---|---|---|---|---|---|

| 1a | -Cl | -H | -Pentyl | 4.5 | High |

| 1b | -Br | -H | -Pentyl | 2.9 | High |

| 1c | -Br | -Br | -Pentyl | 1.5 | High |

| 1d | -Cl | -H | -Propyl | 10.3 | High |

| 1e | -Cl | -H | -Heptyl | 10.1 | High |

Data sourced from a study on substituted chroman-4-one and chromone derivatives as SIRT2-selective inhibitors. nih.gov The table demonstrates that compounds with halogen substitutions at the 6- and 8-positions are potent and selective SIRT2 inhibitors.

No studies have been published on the direct evaluation of this compound as an inhibitor of monoamine oxidase B (MAO-B).

However, the chromone scaffold is widely recognized as a promising framework for the development of potent and selective MAO-B inhibitors, which are of significant interest for treating neurodegenerative disorders like Parkinson's disease. josai.ac.jpnih.gov Numerous studies on chromone derivatives have established key structure-activity relationships. Substitutions on the chromone ring, particularly at the C6 and C7 positions, have been shown to be crucial for MAO-B inhibition. nih.gov For example, a series of C6-benzyloxy substituted chromones were found to exhibit high binding affinity for human MAO-B. nih.gov Similarly, 3-(N-cyclicamino)chromones have been identified as promising lead compounds for developing MAO-B inhibitors. dntb.gov.ua Molecular modeling studies suggest that the smaller active cavity of MAO-A compared to MAO-B contributes to the high selectivity of many chromone derivatives. josai.ac.jp

The table below summarizes the MAO-B inhibitory activity of various chromone derivatives, highlighting the influence of different substitution patterns.

Table 2: MAO-B Inhibition by Various Chromone Derivatives

| Compound Class | Key Structural Features | MAO-B IC₅₀ Range | Selectivity for MAO-B |

|---|---|---|---|

| 6-Benzyloxy Chromones | Polar groups on C3 | 2.8 - 3.7 nM | High |

| 3-(N-Cyclicamino) Chromones | 7-methoxy substitution | 15 nM | High (>6700-fold vs MAO-A) |

| 3-Styrylchromones | Methoxy (B1213986) at R2, Chloro at R4 | 2.2 nM | High |

| Chromone-3-phenylcarboxamides | Phenylcarboxamide at C3 | 0.063 - 0.40 µM | High |

| 6-(Butoxy) Chromones | Piperidine on butoxy chain | 7.20 µM | Dual inhibitor with AChE |

This table compiles data from multiple sources on various classes of chromone derivatives. dntb.gov.uajosai.ac.jpnih.gov

The inhibitory activity of this compound against acetylcholinesterase (AChE) has not been reported in the scientific literature.

Nevertheless, the potential of the broader chromone family as AChE inhibitors has been documented, making it a relevant area of investigation for new treatments for Alzheimer's disease. nih.gov For instance, several 3-formylchromone derivatives have been synthesized and shown to have potent AChE inhibitory activities, with some compounds exhibiting IC₅₀ values in the sub-micromolar range, comparable to the reference drug Tacrine. nih.gov Other research has focused on chromone-2-carboxamido-alkylamines, which also demonstrated significant AChE inhibition. nih.gov A study on 6-substituted chromenones found that derivatives with a basic amine moiety connected to the 6-position via a linker could act as dual inhibitors of both AChE and MAO-B. These findings underscore that while the core chromone structure is important, the specific substitutions play a critical role in defining the potency and selectivity of AChE inhibition.

Receptor Ligand Interactions and Allosteric Modulation

Scientific investigation into the direct interaction of this compound with key central nervous system receptors appears to be limited.

Positive Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors (mGluRs)

There is no direct evidence in the reviewed literature to suggest that this compound acts as a positive allosteric modulator of metabotropic glutamate receptors (mGluRs). However, the broader class of chromone oxime derivatives has been a subject of interest in this area. A patent discloses a new class of chromone oxime derivatives as potent positive allosteric modulators of mGluR4, indicating that the chromone oxime scaffold has the potential for such activity. The specific compound highlighted in the patent, however, is a more complex molecule than this compound.

GABA-A Receptor Subtype Selectivity and Antagonism

No studies were identified that specifically investigate the activity of this compound at GABA-A receptors. Research on a structurally related but distinct compound, (S)-6-fluoro-chroman-4-ylamine, has shown it to be a selective and potent antagonist for the α5 subtype of the GABA-A receptor. This finding in a related chromane (B1220400) structure suggests the potential of the 6-fluoro-chromane scaffold to interact with GABA-A receptors, but it is not directly applicable to the oxime derivative.

Antimicrobial Efficacy and Mechanisms of Action

The antimicrobial properties of the broader class of chromanone derivatives have been more extensively studied, with some research pointing to the potential of oxime-functionalized chromanones.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Specific minimum inhibitory concentration (MIC) values for this compound against various bacterial strains are not available in the reviewed literature. However, studies on related compounds provide some context. A study on 4-chromanone derivatives revealed that 4-oximinochromanes demonstrated more potent activity against Enterococcus faecalis and methicillin-susceptible Staphylococcus aureus (MSSA) compared to their 4-chromanone counterparts. This suggests that the oxime functionality at the 4-position can be beneficial for antibacterial activity. The same study indicated that the majority of the synthesized 4-chromanone derivatives exhibited notable activity against Gram-positive bacteria but were less effective against Gram-negative bacteria. Another study on chromone-tetrazoles, which included a 6-fluoro-substituted analog, also reported antibacterial activity.

Antifungal Efficacy Against Pathogenic Fungi

Direct data on the antifungal efficacy of this compound is not present in the available literature. Research on 4-chromanone oxime ethers has indicated that these compounds can exhibit antifungal activity comparable to standard drugs like fluconazole. However, this study did not specifically include the 6-fluoro derivative. Another study on chromone derivatives showed that some compounds had antifungal activity against pathogenic fungi.

Investigation of Bacterial Membrane Potential Dissipation

While there is no specific study confirming that this compound dissipates bacterial membrane potential, research on a series of 4-chromanone and chalcone (B49325) derivatives has shown that selected compounds from this class exert their antibacterial effect by dissipating the bacterial membrane potential, which leads to the inhibition of macromolecular biosynthesis. This suggests a potential mechanism of action for chromanone-based antibacterial agents.

Anticancer and Cytotoxic Mechanisms

The anticancer potential of this compound and its related derivatives has been explored through various preclinical studies. These investigations highlight a multi-faceted mechanism of action, encompassing the inhibition of cancer cell growth, induction of programmed cell death, and interference with fundamental cellular processes like DNA replication. The chromanone oxime scaffold, often in conjunction with a fluoroquinolone moiety, has emerged as a promising framework for developing novel cytotoxic agents. biointerfaceresearch.com The presence of the 4-(hydroxyimino)chromane moiety is considered crucial for the observed cytotoxic activity, and its combination with the piperazine (B1678402) ring of fluoroquinolones significantly enhances this effect. biointerfaceresearch.com

Derivatives incorporating the this compound structure have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The cytotoxic effects are often dose- and time-dependent. nih.gov For instance, chromanone oxime analogs of fluoroquinolones have been evaluated for their ability to inhibit the growth of hepatocellular liver carcinoma (HepG2) and murine colon carcinoma (CT26) cells. biointerfaceresearch.com

In these studies, the norfloxacin (B1679917) derivative incorporating a chromanone oxime moiety exhibited potent activity against both HepG2 and CT26 cancer cells, with IC₅₀ values of 31.1 µg/ml and 28.0 µg/ml, respectively. biointerfaceresearch.com Notably, this derivative was found to be approximately three times more toxic to the HepG2 cancer cell line than the parent norfloxacin compound. biointerfaceresearch.com Similarly, a ciprofloxacin (B1669076) derivative showed even greater potency against CT26 cells, with an IC₅₀ value of 20 µg/ml, making it sixfold more active than ciprofloxacin itself. biointerfaceresearch.com These compounds generally displayed lower toxicity toward normal Chinese hamster ovary (CHO) cells, suggesting a degree of selectivity for cancer cells. biointerfaceresearch.com The enhanced cytotoxicity of these chromane-quinolone derivatives is partly attributed to their increased lipophilicity compared to the parent quinolones. biointerfaceresearch.com

Another related compound, 6-fluoro-3-formylchromone (B1211313) (FCC), has been shown to inhibit the proliferation of the SMMC-7721 hepatocellular carcinoma cell line in a dose- and time-dependent manner. nih.gov The broader family of chromone derivatives has also been shown to possess antiproliferative effects against various cancer cells, including leukemia and breast cancer. nih.gov

| Compound | Cell Line | IC₅₀ (µg/ml) | Fold Increase in Activity vs. Parent Compound |

|---|---|---|---|

| Norfloxacin Derivative (F) | HepG2 (Hepatocellular Carcinoma) | 31.1 | 3x vs. Norfloxacin |

| Norfloxacin Derivative (F) | CT26 (Murine Colon Carcinoma) | 28.0 | N/A |

| Ciprofloxacin Derivative (B) | CT26 (Murine Colon Carcinoma) | 20.0 | 6x vs. Ciprofloxacin |

A key mechanism underlying the anticancer effect of 6-fluoro-4-chromanone derivatives is the induction of apoptosis, or programmed cell death, and the disruption of the normal cell cycle progression in cancer cells.

Studies on related chroman analogues have demonstrated that these compounds can induce significant morphological changes characteristic of apoptosis. nih.gov For example, a novel cromakalim (B1669624) analogue was found to significantly increase early apoptosis in human cervical carcinoma (HeLa) cells. nih.gov This induction of apoptosis is often mediated through the caspase- and mitochondria-dependent pathway. nih.gov

Furthermore, these compounds can arrest the cell cycle, preventing cancer cells from dividing and proliferating. Treatment with 6-fluoro-3-formylchromone (FCC) led to an accumulation of SMMC-7721 liver cancer cells in the G0/G1 phase of the cell cycle, with a reported 21.5% increase in this phase. nih.gov Similarly, a cromakalim analogue induced an increase in the number of HeLa cells in the G1 phase, which was accompanied by a corresponding decrease in the S phase, effectively halting DNA synthesis. nih.gov This cell cycle arrest is a crucial component of the compound's antiproliferative action. nih.govnih.gov Other chromene derivatives have also been shown to induce apoptosis, with one compound increasing the apoptotic cell percentage in K562 leukemia cells from approximately 6% to 84%. nih.gov

The cytotoxic activity of this compound derivatives is fundamentally linked to their ability to cause DNA damage and interfere with DNA replication machinery. This mechanism is often inherited from the quinolone scaffold, which is known to target topoisomerase enzymes. biointerfaceresearch.com

Human topoisomerase type II is an essential enzyme that manages the topology of DNA during replication and transcription. biointerfaceresearch.com Certain quinolone analogs can act as catalytic inhibitors of this enzyme. biointerfaceresearch.com They bind to the enzyme-DNA complex, stabilizing it and leading to breaks in both strands of the DNA helix. biointerfaceresearch.com This irreparable damage to the DNA triggers a cascade of events culminating in cell death. biointerfaceresearch.com The 6-fluoro group present in the structure of this compound is thought to be important for the interaction with the target topoisomerase enzyme. biointerfaceresearch.com Docking studies of a norfloxacin-chromanone oxime derivative into the active site of topoisomerase II suggest additional hydrophobic binding interactions compared to the parent quinolone, potentially explaining its enhanced activity. biointerfaceresearch.com

Direct evidence of DNA damage has been observed in studies with related compounds. For instance, treatment with a cromakalim analogue resulted in significant DNA damage, as detected by the alkaline comet assay, and inhibited DNA synthesis. nih.gov Other 4-chromanone derivatives have also been found to inhibit DNA topoisomerase IV, indicating a complex mechanism of action that involves interference with macromolecular biosynthesis. acs.org

The induction of apoptosis by this compound and its analogs is regulated at the genetic level through the modulation of key proteins involved in the cell death pathway. Specifically, these compounds have been shown to alter the balance between pro-apoptotic and anti-apoptotic gene products, tipping the scales in favor of cell death.

A critical aspect of this regulation is the Bcl-2 family of proteins, which includes both anti-apoptotic members like Bcl-2 and pro-apoptotic members like Bax. A high Bax/Bcl-2 ratio is a hallmark of apoptosis induction. Preclinical studies have shown that treatment with 6-fluoro-3-formylchromone (FCC) leads to a dose-dependent increase in the expression of the pro-apoptotic Bax protein while significantly suppressing the expression of the anti-apoptotic Bcl-2 protein in hepatocellular carcinoma cells. nih.gov

This effect is not isolated to FCC. A related cromakalim analogue was also found to induce apoptosis in HeLa cells, which was associated with an increase in Bax expression and a concurrent decrease in Bcl-2 expression. nih.gov This shift in the Bax/Bcl-2 balance leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov Similarly, other chromene derivatives have been observed to increase the expression of Bax and the tumor suppressor gene TP53, while simultaneously reducing the expression of BCL2 in leukemia cells. nih.gov

| Compound | Cell Line | Effect on Pro-apoptotic Genes (e.g., Bax, TP53) | Effect on Anti-apoptotic Genes (e.g., Bcl-2) |

|---|---|---|---|

| 6-Fluoro-3-formylchromone (FCC) | SMMC-7721 (Hepatocellular Carcinoma) | Increased Expression | Suppressed Expression |

| Cromakalim Analogue (Compound 6) | HeLa (Cervical Carcinoma) | Increased Bax Expression | Decreased Bcl-2 Expression |

| 4-Clpgc (Chromene derivative) | K562 (Leukemia) | Increased Bax and TP53 Expression | Reduced BCL2 Expression |

Anti-inflammatory and Antioxidant Properties

Beyond their anticancer activities, chromone derivatives, including those related to this compound, possess anti-inflammatory and antioxidant properties. guidechem.com The chromanone scaffold itself is recognized for these effects. guidechem.comnih.gov The oxime functional group can also contribute to these activities through various mechanisms, including kinase inhibition and the potential to generate nitric oxide (NO). mdpi.comnih.gov

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate the production of inflammatory mediators. Chronic inflammation is linked to the pathogenesis of many diseases, and the overproduction of pro-inflammatory cytokines is a key characteristic.

A study investigating the effects of various chromone derivatives, including (3E)-6-fluoro-4-oxo-chromene-3-carbaldehyde oxime, on neuroinflammation in a rat model of Alzheimer's disease found that the disease state led to a significant increase in the hippocampal tissue content of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.gov While other derivatives in the study showed more significant suppressive effects, the inclusion of the 6-fluoro oxime compound in this research highlights its relevance in the context of modulating neuroinflammatory reactions. nih.gov

The mechanism for this modulation can be linked to the fluoroquinolone component present in many analogs. Fluoroquinolones are known to exert immunomodulatory effects by suppressing pro-inflammatory cytokines, including IL-1, IL-6, and TNF-α. researchgate.net Furthermore, oximes in general are being evaluated as anti-inflammatory agents due to their ability to inhibit the production of inflammatory mediators and cytokines. mdpi.com This modulation of the immune response underscores the therapeutic potential of this compound derivatives beyond oncology. google.com

Reactive Oxygen Species (ROS) Scavenging and Generation

Chromone derivatives, the chemical class to which this compound belongs, have been a subject of research for their potential antioxidant properties. nih.govmdpi.com As a class, these compounds have demonstrated the ability to interact with reactive oxygen species (ROS), which are implicated in a variety of pathological conditions when present in excess.

Studies on various chromone derivatives have assessed their antioxidant capabilities through several standard assays, including radical scavenging activity (ABTS), oxygen radical absorption capacity (ORAC), and ferric reducing antioxidant power (FRAP). nih.govdntb.gov.ua The findings from these studies indicate that the chromone scaffold can serve as a basis for compounds with significant antioxidant potential. nih.gov The specific activity is often dependent on the nature and position of substituents on the chromone ring system. mdpi.com The oxime group present in this compound may also contribute to its potential biological activities, including antioxidant effects. ontosight.ai

While direct experimental data on the ROS scavenging and generation profile of this compound is not extensively detailed in the available literature, the established antioxidant properties of the broader chromone family suggest a potential for this compound to modulate oxidative stress. mdpi.comnih.gov Further investigation is required to delineate the specific ROS-interacting capabilities of this compound itself.

Neurobiological Activity and Neuroinflammation Modulation

A closely related compound, (3E)-6-fluoro-4-oxo-chromene-3-carbaldehyde oxime (designated as C3AFNOH), has been investigated for its neuroprotective effects in an experimental model of Alzheimer's disease. This research has provided insights into the potential neurobiological activity of chromone oximes. In this model, the administration of C3AFNOH was found to suppress neuroinflammatory reactions. Specifically, it led to a decrease in the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).

The same study that investigated the anti-neuroinflammatory effects of (3E)-6-fluoro-4-oxo-chromene-3-carbaldehyde oxime (C3AFNOH) also explored its impact on mitochondrial function in a rat model of Alzheimer's disease. In the untreated disease model, a significant decrease in the activity of key mitochondrial enzymes was observed. The administration of C3AFNOH was shown to improve mitochondrial function by increasing the activity of these enzymes. Specifically, the activities of citrate (B86180) synthase, aconitase, and succinate (B1194679) dehydrogenase were assessed.

The glutamatergic system is a major excitatory neurotransmitter system in the central nervous system, and its modulation is a key area of interest for neurological therapeutics. googleapis.com Patent literature indicates that certain chromone oxime derivatives have been developed as modulators of metabotropic glutamate receptors (mGluRs). google.comutuvolter.fi These receptors play a crucial role in modulating synaptic transmission and plasticity in the brain.

Research into the structure-activity relationship of a series of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4) has shown that substitutions on the chromone core, including at position 6 where the fluorine atom resides in this compound, can be well-tolerated without a loss of activity. acs.org This suggests that this compound may have the potential to interact with and modulate glutamatergic signaling pathways. However, direct experimental evidence of this compound's specific effects on glutamatergic signaling and its activity at mGluRs is not yet available in the scientific literature. Further studies are necessary to confirm and characterize this potential activity.

Structure Activity Relationship Sar Investigations

Influence of Fluorine Substitution on Biological Activity

The incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance their biological properties. In the case of 6-Fluoro-4-chromanone oxime, the fluorine atom at the C-6 position of the chromanone core has a significant impact.

Enhanced Potency : SAR studies on related chromone (B188151) derivatives have consistently shown that the presence of a fluorine atom at the C-6 position can lead to more active compounds compared to those with chloro or methyl groups at the same position. nih.gov The high electronegativity and ability of fluorine to form hydrogen and/or halogen bonds can increase binding affinity to enzyme targets. nih.gov

Metabolic Stability : Fluorine substitution can block potential sites of metabolism, leading to increased metabolic stability and a longer duration of action.

Research on various chromone derivatives has underscored the advantageous nature of fluorine substitution. For instance, studies on furochromone hydrazone derivatives found that the presence of fluorine atoms was likely responsible for increased biological activity against various enzymes. nih.gov Similarly, fluorine-containing chromone-tetrazole hybrids have demonstrated notable antimicrobial activity. researchgate.net

Role of the Oxime Moiety in Receptor Binding and Enzyme Inhibition

The oxime group (=NOH) at the C-4 position is a key functional group that significantly influences the compound's biological activity. It replaces the carbonyl group of the parent 4-chromanone (B43037), altering the molecule's electronic and steric properties.

Hydrogen Bonding : The oxime moiety is a versatile hydrogen bond donor (via the OH group) and acceptor (via the nitrogen and oxygen atoms). nih.gov This capability is crucial for forming strong interactions with amino acid residues in the binding sites of receptors and enzymes, which is a critical factor for biological activity. acs.orgacs.org

Enhanced Biological Activity : In many heterocyclic scaffolds, the introduction of an oxime or oxime ether group has been shown to enhance specific biological activities. For example, in thiochromanone derivatives, adding an oxime group at the 4-position enhanced antibacterial activity. rsc.org

Receptor Modulation : Chromone oxime derivatives have been identified as potent allosteric modulators of metabotropic glutamate (B1630785) receptors (mGluRs), highlighting the role of the oxime in specific receptor interactions. google.comsnmjournals.org

Stereoisomerism : The C=N double bond of the oxime can exist as (E) and (Z) stereoisomers. This stereochemistry can be a critical determinant of biological activity, as the different spatial arrangements of the hydroxyl group can lead to distinct binding orientations within a receptor or enzyme active site. researchgate.netnih.gov

Compared to the corresponding carbonyl compounds, the polarity and hydrogen bonding capacity of the oxime group can lead to significantly different interactions with biological targets. nih.gov

Impact of Substituents at Key Positions (C-2, C-3, C-6, C-7) on Activity

While this compound itself is unsubstituted at the C-2 and C-3 positions, studies on analogous compounds provide a clear indication of how substitutions at these and other key positions can modulate activity.

| Position | Substituent Type | General Impact on Activity | Reference(s) |

| C-2 | Hydrophobic alkyl chains (e.g., propyl, pentyl) | Often enhances antibacterial and enzyme inhibitory activity. | acs.orgacs.org |

| Bulky aromatic groups | Can diminish inhibitory effects unless a spacer is introduced. | acs.org | |

| C-3 | Benzoyl group | Can increase the number of conjugation bonds, improving radical stabilization in antioxidant derivatives. | mdpi.com |

| Azolyl groups | Can confer potent antifungal properties, with stereochemistry being crucial. | researchgate.net | |

| C-6 | Fluorine | Generally enhances potency compared to H, Cl, or CH₃. | nih.gov |

| Electron-withdrawing groups (e.g., NO₂) | Can improve inhibitory activity against certain enzymes like SIRT2. | acs.org | |

| Electron-donating groups (e.g., OCH₃) | May decrease inhibitory activity. | acs.org | |

| C-7 | Hydroxyl (OH) group | Can be a determining factor for antibacterial activity. | acs.org |

| Methoxy (B1213986) (OCH₃) group | Can be favorable for certain activities, but its effect is context-dependent. | researchgate.net | |

| Fluorine (F) | A study on a SIRT2 inhibitor showed weak activity for a 7-fluoro derivative. | acs.org |

The data clearly indicates that the chromanone scaffold is highly tunable. For instance, in the context of SIRT2 inhibition, larger, electron-withdrawing groups at the C-6 position were found to be favorable, while the C-6 substituent was more critical for activity than substitutions at the C-8 position. acs.org For antibacterial activity, a hydroxyl group at C-6 or C-7 proved to be a significant factor. acs.org

Stereochemical Requirements for Enhanced Potency and Selectivity

The stereochemistry of chromanone oxime derivatives can be a decisive factor for their biological potency and selectivity. This is primarily associated with the geometry of the oxime double bond and the potential for chiral centers in substituted analogs.

(E/Z) Isomerism of the Oxime : The oxime group of this compound can exist as two geometric isomers, (E) and (Z). The spatial orientation of the hydroxyl group relative to the chromane (B1220400) ring system differs between these isomers. This difference can profoundly impact how the molecule fits into a binding pocket. Studies on related 3-azolyl-chromanone oxime ethers have demonstrated that the (E) and (Z) isomers can have significantly different antifungal activities, underscoring the importance of oxime geometry. researchgate.netnih.gov The specific geometry is preserved during certain synthetic reactions, allowing for the preparation of stereochemically pure isomers for evaluation. researchgate.net

Enantioselectivity in Substituted Analogs : When substituents are introduced at positions like C-2 or C-3, a chiral center is created, leading to a pair of enantiomers. In studies of 2-alkyl substituted chroman-4-one inhibitors of SIRT2, the two enantiomers displayed different inhibitory activities, with one being more potent than the other. acs.org This demonstrates that for substituted analogs of this compound, the absolute configuration at chiral centers would be a critical parameter for optimizing potency.

The following table summarizes the observed stereochemical effects in related chromanone structures:

| Stereochemical Feature | Observation in Related Compounds | Potential Implication for this compound Analogs | Reference(s) |

|---|---|---|---|

| Oxime Geometry (E/Z) | (E) and (Z) isomers of 3-azolyl-chromanone oxime ethers show distinct antifungal activities. | The (E) and (Z) isomers of this compound are expected to have different biological activities and binding affinities. | researchgate.netnih.gov |

| Chiral Center at C-2 | Enantiomers of 2-pentyl-6,8-dibromochroman-4-one exhibit a threefold difference in SIRT2 inhibitory activity (IC₅₀ of 1.5 µM vs. 4.5 µM). | Introduction of substituents at C-2 would likely result in enantiomers with differing potencies. | acs.org |

Identification of Key Pharmacophoric Elements for Target Interactions

A pharmacophore model for this compound and its derivatives can be constructed by identifying the key structural features essential for biological activity. These elements are derived from the cumulative SAR findings.

The essential pharmacophoric features include:

The Chromanone Scaffold : This rigid, bicyclic ring system serves as the fundamental framework, correctly positioning the other functional groups for interaction with a biological target. nih.gov

The C-4 Oxime Group : This feature is a critical interaction point, acting as both a hydrogen bond donor and acceptor. nih.govacs.org Its geometry ((E) or (Z)) is a key determinant of binding orientation. researchgate.net

The C-6 Fluorine Atom : This electron-withdrawing group enhances potency through electronic effects and potential halogen bonding, while also improving metabolic stability and lipophilicity. nih.govnih.gov

Aromatic/Hydrophobic Regions : The benzene (B151609) ring of the chromanone core provides a large hydrophobic surface capable of engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues in a binding site.

For developing analogs, additional pharmacophoric points can be considered:

Hydrophobic Substituent at C-2 : A hydrophobic pocket in the target protein could be exploited by introducing an alkyl or aralkyl group at the C-2 position. acs.orgacs.org

Hydrogen Bond Donors/Acceptors at C-7 : The C-7 position can be substituted with groups like hydroxyl or methoxy to form additional hydrogen bonds, which has been shown to be important for antibacterial activity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not publicly detailed, analyses of related chromone and chromanone derivatives offer significant insights into the descriptors that govern their activity.

Electrostatic Fields : The model indicated that electronegative groups on a benzoyl ring at C-3 and electropositive groups on a phenyl ring at C-2 were important for antioxidant activity. This suggests that the electronic properties of substituents are a major driving force for activity. mdpi.com For this compound, this highlights the importance of the electronegative fluorine at C-6.

Steric Fields : The same study found that bulky substituents near position C-5 and the chromone carbonyl were disfavored. mdpi.com This implies that the size and shape of substituents are critical and that there are steric constraints within the target's binding site.

Another QSAR study on coumarin (B35378) derivatives as α-glucosidase inhibitors developed a robust equation involving several quantum chemical and physicochemical descriptors: undip.ac.id

Log IC₅₀ = 2.886 - 0.054 (LUMO) + 0.073 (μ) – 0.148 (α) – 0.046 (RD) + 0.046 (BM) + 0.001 (Vvdw) – 0.421 (qC2) + 1.138 (qC8) – 0.092 (qC9) + 2.61 (qC10) + 1.354 (qN1)

This equation demonstrates the complexity of the SAR, where activity is influenced by a combination of:

Electronic Parameters : LUMO (Lowest Unoccupied Molecular Orbital energy) and partial charges on various atoms (qC2, qC8, etc.).

Global Molecular Properties : Dipole moment (μ), polarizability (α), and molar refractivity (RD).

Steric/Volume Parameters : Molar volume (Vvdw) and molecular weight (BM).

For a future QSAR study on a series of this compound analogs, these descriptors would be highly relevant for building a predictive model to guide the synthesis of new compounds with enhanced activity.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, estimating the strength and nature of the interaction. While direct docking studies on 6-Fluoro-4-chromanone oxime are not extensively published, research on analogous chromanone and chromone-oxime derivatives provides significant insights into its potential binding modes and targets.

Studies on various derivatives have shown that the chromanone oxime scaffold can interact with a range of biological targets. For instance, chromanone oxime analogs of quinolone drugs have been docked against Human Topoisomerase IIa, a key enzyme in DNA replication, suggesting a potential application in cancer therapy. biointerfaceresearch.com In a similar vein, triazolyl chromanone oxime ethers have been evaluated as inhibitors of the aromatase enzyme, which is a crucial target in estrogen receptor-positive breast cancer. mazums.ac.ir Docking studies revealed that these compounds fit well into the enzyme's active site. mazums.ac.ir

Furthermore, a series of chromone-oxime derivatives containing sulfonamide moieties were designed as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov The molecular docking of the most active compound from this series showed that the chromone-oxime group coordinated directly with the heme iron in the IDO1 active site, an interaction confirmed by UV-visible spectroscopy. nih.gov Other research has explored chromone (B188151) derivatives as inhibitors for targets such as Cyclin-Dependent Kinase 4 (CDK4) and Tyrosyl-tRNA Synthetase (TyrRS), with docking studies confirming strong binding affinities due to hydrogen bonding and hydrophobic interactions. bohrium.comresearchgate.net

These examples collectively suggest that the this compound scaffold has the potential to bind to various enzymatic targets. The oxime and carbonyl groups are likely to act as key hydrogen bond acceptors or donors, while the chromane (B1220400) ring system can engage in hydrophobic and aromatic stacking interactions. The fluorine atom at the 6-position can further modulate binding affinity and selectivity through specific electronic or halogen-bonding interactions.

| Ligand Class | Protein Target | Key Interactions Noted | Potential Implication |

|---|---|---|---|

| Chromanone Oxime Analogs | Human Topoisomerase IIa | Binding to enzyme-DNA complex biointerfaceresearch.com | Anticancer |

| Triazolyl Chromanone Oxime Ethers | Aromatase | Interaction with the enzyme's active site mazums.ac.ir | Breast Cancer Therapy |

| Chromone-Oxime Sulfonamides | Indoleamine 2,3-dioxygenase 1 (IDO1) | Coordination to heme iron; hydrogen bonds nih.gov | Immunotherapy |

| Chromone Derivatives | Cyclin-Dependent Kinase 4 (CDK4) | Hydrophobic and H-bonding interactions bohrium.com | Anticancer |

Molecular Dynamics Simulations for Binding Conformation and Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of a ligand-protein complex over time, providing insights into the stability of binding conformations predicted by docking.

A pertinent study performed a 20-nanosecond MD simulation on a complex formed between a chromanone oxime analog (a norfloxacin (B1679917) derivative) and Human Topoisomerase IIa (PDB code: 1ZXM). biointerfaceresearch.com The primary goal of this simulation was to analyze the stability of the protein structure and the molecular interactions within the complex. biointerfaceresearch.com The analysis of the Root-Mean-Square Deviation (RMSD) of the protein's backbone atoms showed that the complex reached equilibrium after approximately 5000 picoseconds and remained stable for the remainder of the simulation. biointerfaceresearch.com This stability indicates a favorable and persistent binding of the chromanone oxime scaffold within the protein's active site. biointerfaceresearch.comresearchgate.net

| System | Software | Simulation Time | Key Finding |

|---|---|---|---|

| Chromanone oxime analog + Human Topoisomerase IIa biointerfaceresearch.com | GROMACS 5.0.6 | 20 ns | The protein-ligand complex reached equilibrium and remained stable, confirming a persistent binding mode. biointerfaceresearch.com |

| 4H-Chromone derivative + Bcr-Abl oncogene nih.gov | Gromacs | 20 ns | Investigated the stability of the ligand-protein complex. nih.gov |

Quantum Chemical Analyses

Quantum chemical analyses delve into the electronic structure of a molecule, providing fundamental information about its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties. researchgate.netmdpi.com These calculations are foundational for subsequent analyses like HOMO-LUMO and MEP mapping. Studies on related chromone and oxime derivatives have utilized DFT to successfully predict vibrational spectra and NMR chemical shifts, showing good agreement with experimental data. rsc.orgdntb.gov.ua An ELF (Electron Localization Function) analysis derived from DFT can also characterize the electronic changes that occur during chemical reactions involving the chromanone scaffold. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. biointerfaceresearch.com

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related chromanone derivatives, DFT calculations have shown that modifications to the molecular structure, such as the introduction of different substituents, can tune this energy gap. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxime group, while the LUMO is likely concentrated around the electron-deficient carbonyl group and the C=N bond of the oxime. The energy gap would indicate its potential for charge-transfer interactions within the molecule or with other species. biointerfaceresearch.com

| Compound Class | Typical HOMO-LUMO Gap (eV) | Significance |

|---|---|---|

| Oxime Ether Derivatives biointerfaceresearch.com | Variable | Indicates different charge-transfer possibilities within the molecules. biointerfaceresearch.com |

| Thiochromanone Spiropyrrolidines researchgate.net | Lower for more active compounds | Suggests a correlation between electronic properties and biological activity. researchgate.net |

| 1,2,3-triazole-N-Oxides researchgate.net | 1.52 to 5.57 | Indicates a wide range of chemical stability. researchgate.net |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule, allowing for the prediction of its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored according to the local electrostatic potential: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green indicates neutral regions. researchgate.netuni-muenchen.de

For this compound, an MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the oxime moiety. researchgate.net These sites would represent the most likely points for interaction with electrophiles or for forming hydrogen bonds as an acceptor. Conversely, the hydrogen atoms, particularly the one on the oxime's hydroxyl group, would exhibit positive potential (blue), marking them as potential hydrogen bond donor sites. biointerfaceresearch.com This analysis is invaluable for understanding intermolecular interactions, particularly in the context of ligand-receptor binding. uni-muenchen.de

Theoretical Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Theoretical Toxicity) Properties

In silico prediction of ADMET properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. journaljpri.com Various software tools and web servers, such as SwissADME and ACD/Percepta, are used to calculate these properties based on a molecule's structure. nih.govmdpi.com

For a compound like this compound, key predicted properties would include:

Absorption: Parameters like lipophilicity (log P), water solubility, and gastrointestinal (GI) absorption are predicted. Studies on similar chromone derivatives suggest that they are often lipophilic with high GI absorption. nih.gov

Distribution: Predictions assess factors like plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: The model predicts which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: This involves predicting the compound's likely clearance pathways.

Toxicity: Potential toxicities, such as mutagenicity, carcinogenicity, or cardiotoxicity (e.g., hERG inhibition), are flagged.

Drug-likeness: The molecule is evaluated against filters like Lipinski's Rule of Five, which assesses properties like molecular weight, log P, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. mdpi.com

Analyses of various chromone and chromanone derivatives have shown that they generally exhibit good drug-like properties, complying with Lipinski's rules and indicating potential as oral drug candidates. bohrium.commdpi.comresearchgate.net The fluorine atom in this compound would likely increase its lipophilicity, potentially enhancing absorption, but could also influence its metabolic profile.

| ADMET Property | Predicted Parameter Examples | Relevance |

|---|---|---|

| Absorption | Gastrointestinal (GI) absorption, Lipophilicity (LogP) | Predicts how well the compound is absorbed into the bloodstream. nih.gov |

| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the compound goes in the body. |

| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts how the body breaks down the compound. mdpi.com |

| Excretion | Clearance pathways | Indicates how the compound is removed from the body. |

| Toxicity | hERG inhibition, Mutagenicity | Flags potential harmful effects. journaljpri.com |

Spectroscopic Property Simulations (UV-Vis, IR, NMR) for Structural Insights

Computational simulations of spectroscopic data are invaluable for confirming the molecular structure of this compound and understanding its electronic and vibrational nature. By correlating theoretical spectra with experimental results, a detailed assignment of spectral features can be achieved.

UV-Vis Spectroscopy Simulation: The electronic absorption spectra of chromone derivatives are effectively studied using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.net For related compounds like 6-halogen substituted chromones, TD-DFT calculations, often performed with the B3LYP functional and a 6-311G(d,p) basis set, have shown good agreement between theoretical and experimental spectra. gazi.edu.tr This method calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, simulations would predict the λ_max values corresponding to π→π* and n→π* transitions within the chromophore, providing insight into how the fluorine and oxime groups influence the electronic structure of the chromanone core. gazi.edu.tr

Infrared (IR) Spectroscopy Simulation: Theoretical vibrational spectra for chromone analogues are typically calculated using DFT methods, such as B3LYP with the 6-311G(d,p) basis set. gazi.edu.trresearchgate.net The calculated harmonic vibrational frequencies are often scaled by a factor to correct for anharmonicity and improve agreement with experimental data. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups. researchgate.net For this compound, this would allow for precise assignment of key vibrational bands, including the C=N stretching of the oxime, O-H stretching, C-F stretching, and various vibrations of the aromatic ring.

Table 1: Representative Theoretical Vibrational Frequencies for Key Functional Groups in Chromanone Oxime Analogues

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) (Scaled) |

|---|---|---|

| O-H (oxime) | Stretching (ν) | ~3300-3400 |

| C-H (aromatic) | Stretching (ν) | ~3050-3150 |

| C=N (oxime) | Stretching (ν) | ~1600-1650 |

| C=C (aromatic) | Stretching (ν) | ~1450-1600 |

| C-F | Stretching (ν) | ~1200-1250 |

| N-O | Stretching (ν) | ~930-960 |

(Note: Data is illustrative, based on typical values for related oxime and chromone structures found in computational studies. gazi.edu.trresearchgate.netnih.gov)

NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating theoretical ¹H and ¹³C NMR chemical shifts. gazi.edu.trnih.gov These calculations are generally performed on the optimized geometry of the molecule using DFT (e.g., B3LYP/6-311G(d,p)). gazi.edu.tr The computed chemical shifts (relative to tetramethylsilane, TMS) can be used to assign experimental signals and confirm the structural configuration, including the stereochemistry (E/Z isomerism) of the oxime group. For this compound, GIAO calculations would predict the chemical shifts for each proton and carbon atom, with the fluorine substituent expected to induce noticeable shifts in the aromatic ring signals. gazi.edu.tr

Non-Linear Optical (NLO) Property Investigations

Organic molecules with π-conjugated systems, like this compound, are of interest for their potential non-linear optical (NLO) properties, which are critical for applications in optoelectronics and photonics. nih.govd-nb.info Computational methods are essential for predicting and understanding these properties at the molecular level.

NLO properties are governed by the molecule's response to an applied electric field. Key parameters include the dipole moment (μ), linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. nih.gov These are calculated using DFT methods on the optimized molecular structure. researchgate.netresearchgate.net A high degree of intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated bridge is a known strategy to enhance NLO response. nih.gov

In this compound, the chromanone ring system acts as the π-bridge. The fluorine atom and the oxime group can modulate the electronic distribution and charge transfer characteristics. Computational studies on related chromone and oxime derivatives have utilized DFT to calculate these NLO parameters. nih.govnih.govnih.gov The first hyperpolarizability (β) is a measure of the second-order NLO response, and its magnitude is a key indicator of a molecule's potential for applications like second-harmonic generation. Studies on similar heterocyclic systems show that theoretical calculations can effectively predict molecules with significant NLO activity. nih.gov

(Note: This table outlines the key parameters investigated in computational NLO studies of organic chromophores. nih.govnih.govdiva-portal.org)

Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) is also critical in NLO studies. A small HOMO-LUMO energy gap is often associated with higher polarizability and a larger NLO response, as it indicates easier electronic transitions and greater charge mobility within the molecule. nih.govresearchgate.net

Advanced Characterization Techniques for Research Applications